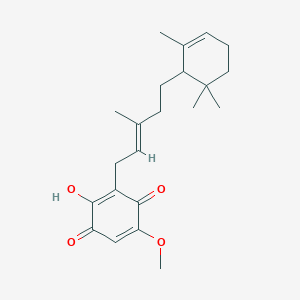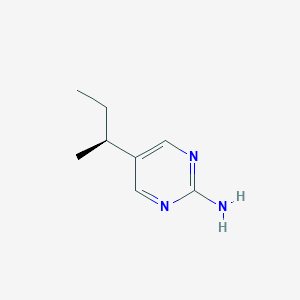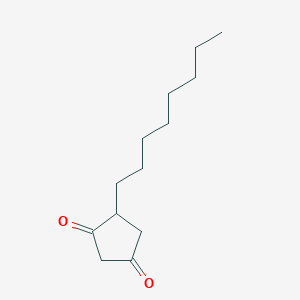
4-Octylcyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octylcyclopentane-1,3-dione (ODD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ODD is a cyclic diketone that has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 4-Octylcyclopentane-1,3-dione is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. 4-Octylcyclopentane-1,3-dione has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical And Physiological Effects
4-Octylcyclopentane-1,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 4-Octylcyclopentane-1,3-dione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. 4-Octylcyclopentane-1,3-dione has also been found to modulate the expression of various genes involved in inflammation and cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Octylcyclopentane-1,3-dione in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-Octylcyclopentane-1,3-dione is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 4-Octylcyclopentane-1,3-dione. One area of interest is the development of 4-Octylcyclopentane-1,3-dione-based therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Octylcyclopentane-1,3-dione and its potential interactions with other molecules. Finally, the development of more efficient synthesis methods for 4-Octylcyclopentane-1,3-dione could make it a more widely used tool in scientific research.
Scientific Research Applications
4-Octylcyclopentane-1,3-dione has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and cancer. 4-Octylcyclopentane-1,3-dione has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. 4-Octylcyclopentane-1,3-dione has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
126624-26-8 |
|---|---|
Product Name |
4-Octylcyclopentane-1,3-dione |
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-octylcyclopentane-1,3-dione |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-11-9-12(14)10-13(11)15/h11H,2-10H2,1H3 |
InChI Key |
SKPOJVSKGJMOJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC(=O)CC1=O |
Canonical SMILES |
CCCCCCCCC1CC(=O)CC1=O |
Other CAS RN |
126624-26-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



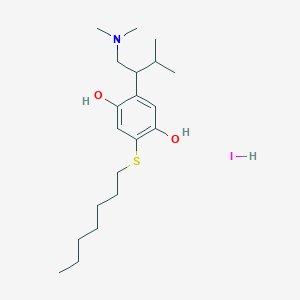
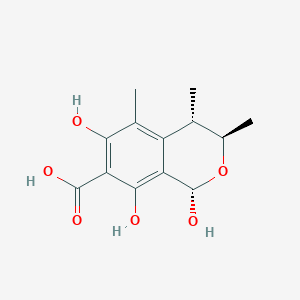
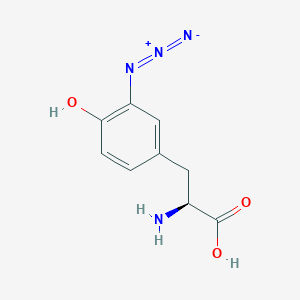
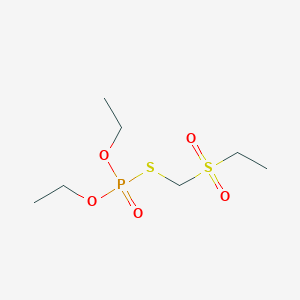
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
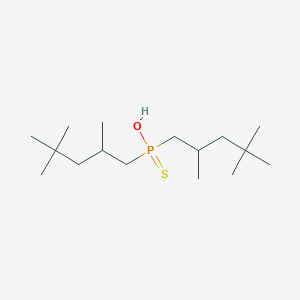
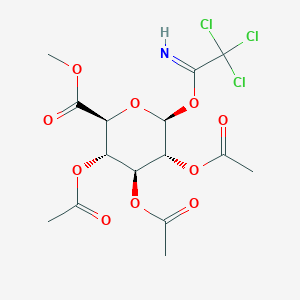
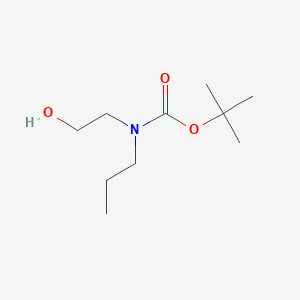
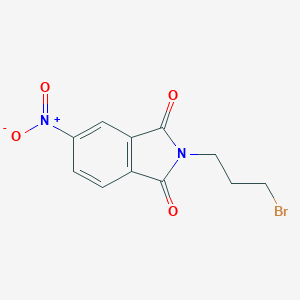
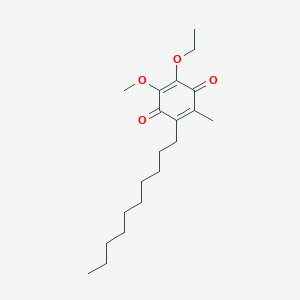
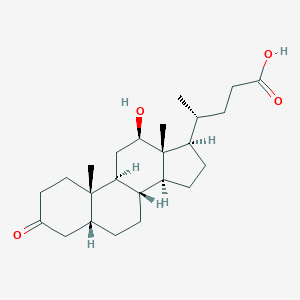
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
